molecular formula C13H18N4O2S B8108026 (2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine

(2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine

Cat. No.: B8108026
M. Wt: 294.38 g/mol
InChI Key: NPXKKROOQFUBIK-WDEREUQCSA-N
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Description

Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a pyrrolo-thiopyrano-pyrimidine core, and a 6,6-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular cyclopropylmethylation via non-classical carbocations . This method exploits the selective trapping of cyclopropylmethyl carbenium ions with an internal nucleophile, leading to the formation of the cyclopropyl group within the complex molecule.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe to study biological processes, particularly those involving cyclopropylmethyl groups.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism by which Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropylmethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrrolo-thiopyrano-pyrimidine core may interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(6As,9Ar)-2-((Cyclopropylmethyl)Amino)-5,6A,7,8,9,9A-Hexahydropyrrolo[3’,4’:5,6]Thiopyrano[4,3-D]Pyrimidine 6,6-Dioxide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethyl group and the 6,6-dioxide functional group distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

(2R,6S)-N-(cyclopropylmethyl)-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-trien-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c18-20(19)7-9-4-16-13(15-3-8-1-2-8)17-12(9)10-5-14-6-11(10)20/h4,8,10-11,14H,1-3,5-7H2,(H,15,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXKKROOQFUBIK-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C3CS(=O)(=O)C4CNCC4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CNC2=NC=C3CS(=O)(=O)[C@@H]4CNC[C@@H]4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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